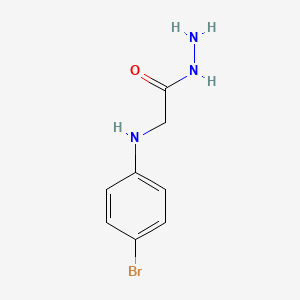

2-(4-Bromoanilino)acetohydrazide

Description

Significance of Hydrazide Derivatives in Organic Synthesis and Heterocyclic Chemistry

Hydrazide derivatives are of paramount importance in organic chemistry, largely due to their role as valuable synthons for constructing a wide array of heterocyclic compounds. nih.gov These compounds, which contain the active -C(=O)NHNH2 group, are instrumental in forming five, six, and seven-membered heterocyclic rings that incorporate one or more heteroatoms. nih.gov The resulting heterocyclic structures are not merely academic curiosities; they often exhibit significant biological and pharmacological properties.

The versatility of hydrazides stems from their chemical nature. They can undergo reactions with both electrophiles and nucleophiles. nih.gov A common and powerful application is their condensation reaction with aldehydes and ketones to form hydrazones. These hydrazones are crucial intermediates for the synthesis of various heterocyclic systems. nih.gov The development of novel organic compounds with a range of biological activities has been a significant driver for research into hydrazide derivatives. mdpi.com

Overview of Anilinoacetohydrazides as Precursors and Ligands

Anilinoacetohydrazides represent a specific subclass of hydrazide derivatives that incorporate an aniline (B41778) moiety. This combination of functional groups makes them highly effective as both precursors in organic synthesis and as ligands in coordination chemistry.

As precursors, the anilinoacetohydrazide scaffold is used to build more complex molecular architectures. For instance, the hydrazide group can be reacted with various reagents to form heterocyclic rings, while the aniline portion of the molecule can be modified to tune the properties of the final product. The synthesis of various acetohydrazide derivatives from precursor molecules and hydrazine (B178648) hydrate (B1144303) is a well-established method. ijpsr.com

In the realm of coordination chemistry, the hydrazide group is known to act as a bidentate ligand, meaning it can bind to a metal center through two donor atoms. researchgate.net Typically, coordination occurs through the carbonyl oxygen atom and the nitrogen atom of the terminal amino group. mdpi.com This chelating ability allows anilinoacetohydrazides to form stable complexes with various transition metals. The study of a Ni(II) coordination polymer with the related compound 2-(4-bromophenoxy)acetohydrazide (B95197) demonstrated that the hydrazide ligand coordinates in a bidentate fashion, highlighting the potential of such molecules in the design of new materials with interesting structural and magnetic properties. mdpi.com

Research Landscape of Bromo-Substituted Acetohydrazide Derivatives

The introduction of a bromine atom onto the aromatic ring of acetohydrazide derivatives is a common strategy employed by chemists to modulate the electronic, steric, and lipophilic properties of the molecule. This substitution can have a profound impact on the compound's reactivity and biological activity.

Research in this area often involves the synthesis of novel bromo-substituted compounds and the investigation of their properties. For example, the synthesis and crystal structure of 2-(4-Bromophenyl)acetohydrazide (B3021664), a compound structurally similar to 2-(4-bromoanilino)acetohydrazide, have been reported. nih.gov Such structural studies are crucial for understanding how the bromine atom influences the molecule's conformation and intermolecular interactions in the solid state. nih.gov

Furthermore, bromo-substituted anilines are themselves important precursors in the synthesis of various biologically active molecules. chemicalbook.com The synthesis of 2-(4-bromophenyl)quinoline-4-carbohydrazide (B1273625) and its subsequent conversion into various heterocyclic derivatives showcases a typical workflow in this field of research. nih.gov The bromine atom not only influences the chemical properties but can also serve as a handle for further chemical transformations, such as cross-coupling reactions. chemicalbook.com

Table 1: Physicochemical Properties of 2-(4-Bromoanilino)acetohydrazide

| Property | Value |

| Molecular Formula | C₈H₁₀BrN₃O |

| Molecular Weight | 244.09 g/mol |

| Appearance | Likely a crystalline solid |

| Key Functional Groups | Hydrazide, Secondary Amine, Bromophenyl |

Synthesis of 2-(4-Bromoanilino)acetohydrazide

The synthesis of 2-(4-bromoanilino)acetohydrazide is a well-established two-step process. This method begins with the N-alkylation of 4-bromoaniline (B143363) to introduce an ester functionality, which is subsequently converted to the desired hydrazide.

Esterification of 4-bromoaniline with ethylchloroacetate to form ethyl-2-(4-bromophenylamino)acetate (Precursor I)

The initial step involves the esterification of 4-bromoaniline with ethyl chloroacetate. This reaction, a nucleophilic substitution, results in the formation of the precursor, ethyl-2-(4-bromophenylamino)acetate. The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) (Et3N), in a suitable solvent like tetrahydrofuran (B95107) (THF) at room temperature. researchgate.net The base serves to neutralize the hydrochloric acid that is formed as a byproduct of the reaction.

The general reaction scheme is as follows:

Reaction of 4-bromoaniline with ethyl chloroacetate

This method is a common strategy for the synthesis of N-aryl amino acid esters.

Reaction of Precursor I with Hydrazine Hydrate for Acetohydrazide Formation

The second step is the conversion of the ester group in Precursor I to an acetohydrazide. This is achieved through a reaction with hydrazine hydrate (N₂H₄·H₂O). The reaction is typically conducted by refluxing the ester with an excess of hydrazine hydrate in an alcoholic solvent, such as ethanol (B145695). researchgate.netresearchgate.net The hydrazide precipitates from the reaction mixture upon cooling and can be purified by recrystallization.

The reaction proceeds via a nucleophilic acyl substitution mechanism, where the hydrazine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the displacement of the ethoxy group and the formation of the more stable hydrazide. doubtnut.com

Alternative Synthetic Pathways for Related Acetohydrazides

While the two-step synthesis from an aniline derivative is common, other methodologies exist for the preparation of acetohydrazides and related hydrazide-hydrazone structures. nih.gov For instance, cyanoacetylhydrazine can be reacted with ω-bromo-acetophenones to yield condensed hydrazide-hydrazone products. nih.govmdpi.com These can then be further modified.

Another approach involves the direct reaction of an acid with hydrazine hydrate in the presence of a dehydrating agent, though this is more common for forming carbohydrazides from carboxylic acids. nih.gov Additionally, minimalist multi-enzyme synthetic systems are being explored as a green chemistry approach for such syntheses. nih.gov These alternative pathways can be advantageous depending on the availability of starting materials and the desired complexity of the final molecule. nih.govrsc.org

Derivatization Strategies from 2-(4-Bromoanilino)acetohydrazide

The presence of the terminal hydrazide group (-NHNH₂) makes 2-(4-bromoanilino)acetohydrazide a valuable synthon for creating a diverse range of more complex molecules. The primary derivatization strategies involve condensation reactions to form Schiff bases and cyclization reactions to generate heterocyclic systems.

Synthesis of Schiff Bases (Hydrazone Derivatives) via Condensation with Aldehydes and Ketones

One of the most common and straightforward derivatizations of 2-(4-bromoanilino)acetohydrazide is its condensation with various aldehydes and ketones to form Schiff bases, also known as hydrazones. nih.gov This reaction typically occurs by refluxing the hydrazide with the carbonyl compound in a suitable solvent like ethanol, often with a catalytic amount of acid. researchgate.netijpsr.com

The resulting hydrazones are characterized by the C=N-NH-C=O linkage and are a significant class of compounds in medicinal chemistry. nih.gov The reaction is versatile, allowing for the introduction of a wide variety of substituents based on the choice of the aldehyde or ketone. alayen.edu.iqinternationaljournalcorner.com

Table 1: Examples of Aldehydes and Ketones Used in Schiff Base Synthesis with Hydrazides

| Carbonyl Compound | Resulting Schiff Base Type |

| Substituted Benzaldehydes | Aromatic Hydrazones |

| Heterocyclic Aldehydes | Heterocyclic Hydrazones |

| Aliphatic Aldehydes/Ketones | Aliphatic Hydrazones |

| Salicylaldehyde and derivatives | Hydroxy-substituted Aromatic Hydrazones |

This reaction provides a modular approach to synthesizing libraries of related compounds for various research applications. organic-chemistry.orgmdpi.comresearchgate.netresearchgate.net

Cyclization Reactions to Form Heterocyclic Systems

The hydrazide and its hydrazone derivatives are excellent precursors for the synthesis of various heterocyclic rings. The presence of multiple nucleophilic nitrogen atoms and an active methylene (B1212753) group allows for a range of cyclization reactions.

For example, hydrazide-hydrazones can undergo cyclization to form five- and six-membered heterocyclic rings such as pyrazoles, pyridazines, and 1,3,4-oxadiazines. nih.govmdpi.com The specific heterocyclic system formed depends on the cyclizing agent and the structure of the hydrazone. For instance, reaction with β-dicarbonyl compounds like acetylacetone (B45752) can lead to the formation of pyrazole (B372694) rings. nih.gov

Intramolecular cyclization of specifically designed hydrazone precursors can also lead to the formation of fused heterocyclic systems, such as 1,2,4-triazino[5,6-b]indoles. chempap.orgresearchgate.netbohrium.com These reactions often proceed via thermal methods or in the presence of a dehydrating agent. chempap.org The versatility of these cyclization strategies makes 2-(4-bromoanilino)acetohydrazide and its derivatives powerful tools in the construction of complex molecular architectures. uva.esorganic-chemistry.org

Table 2: Examples of Heterocyclic Systems Derived from Hydrazides/Hydrazones

| Reactant/Condition | Resulting Heterocyclic System |

| β-Dicarbonyl compounds | Pyrazoles |

| Dioxobutanoic acids | Furanones |

| Carbon disulfide | 1,3,4-Oxadiazoles or Thiadiazoles |

| Isothiocyanates followed by cyclization | 1,2,4-Triazoles |

| α-Haloketones | Thiazoles (via intermediate) |

This article details the synthetic routes from 2-(4-Bromoanilino)acetohydrazide to various heterocyclic compounds, focusing on the formation of 1,3,4-oxadiazoles, 1,2,4-triazoles, and other fused heterocyclic systems.

Properties

IUPAC Name |

2-(4-bromoanilino)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN3O/c9-6-1-3-7(4-2-6)11-5-8(13)12-10/h1-4,11H,5,10H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOIBZWJZTOZQNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NCC(=O)NN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70307179 | |

| Record name | 2-(4-bromoanilino)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70307179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2371-33-7 | |

| Record name | NSC190330 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190330 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-bromoanilino)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70307179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

2-(4-Bromoanilino)acetohydrazide serves as a versatile starting material for the synthesis of a variety of heterocyclic compounds due to its reactive hydrazide functional group. This section explores its chemical transformations into several key heterocyclic systems.

Synthesis of Heterocyclic Compounds

The synthesis of 1,3,4-oxadiazoles from 2-(4-bromoanilino)acetohydrazide typically involves a two-step process. The first step is the condensation of the acetohydrazide with an aromatic aldehyde. This reaction, usually carried out in ethanol (B145695) with a few drops of glacial acetic acid, yields an N-substituted benzylidene hydrazide intermediate (a Schiff base). technologynetworks.comnih.gov

The subsequent step is the oxidative cyclization of this intermediate to form the 1,3,4-oxadiazole (B1194373) ring. A common method for this cyclization involves using reagents like yellow mercuric oxide and iodine in a solvent such as dimethylformamide (DMF). technologynetworks.comnih.gov The disappearance of the Schiff base's characteristic CH=N peak in IR and ¹H-NMR spectra, along with the appearance of peaks for the C=N and C-O-C bonds of the oxadiazole ring, confirms the successful formation of the final product. nih.gov The yields for these synthesized compounds are reported to be in the range of 50-65%. nih.gov

Another well-established route for creating 5-substituted-1,3,4-oxadiazole-2-thiones involves the reaction of the acylhydrazide with carbon disulfide in a basic alcoholic solution, which is then followed by acidification. nih.gov This method is widely used for preparing various 1,3,4-oxadiazole derivatives. nih.gov

The general synthetic pathway is outlined below:

Step 1: Synthesis of 2-(4-bromophenylamino)-N'-(substituted benzylidene) acetohydrazide A mixture of 2-(4-bromoanilino)acetohydrazide and a substituted aromatic aldehyde is refluxed in ethanol with a catalytic amount of glacial acetic acid. nih.gov

Step 2: Synthesis of 4-bromo-N-((5-(substitutedphenyl)-1,3,4-oxadiazol-2-yl)methyl)aniline The intermediate from Step 1 is cyclized using iodine and mercuric oxide in DMF to yield the final 1,3,4-oxadiazole derivative. nih.gov

Table 1: Synthesis of 1,3,4-Oxadiazole Analogs

| Starting Material | Reagents | Intermediate Product | Cyclization Reagents | Final Product | Reference |

|---|---|---|---|---|---|

| 2-(4-Bromoanilino)acetohydrazide | Aromatic Aldehydes, Ethanol, Glacial Acetic Acid | 2-(4-bromophenylamino)-N'-(substituted benzylidene) acetohydrazide | Yellow Mercuric Oxide, Iodine, DMF | 4-bromo-N-((5-(substitutedphenyl)-1,3,4-oxadiazol-2-yl)methyl)aniline | technologynetworks.comnih.gov |

| Acylhydrazide | Carbon Disulfide, Basic Alcohol | Dithiocarbamate salt | Acidification | 5-substituted-1,3,4-oxadiazole-2-thiol | nih.gov |

The synthesis of 1,2,4-triazole (B32235) derivatives from 2-(4-bromoanilino)acetohydrazide can be achieved through several pathways. A common method involves the reaction of the acetohydrazide with isothiocyanates. This reaction typically proceeds by first forming a thiosemicarbazide (B42300) intermediate. nih.gov

This thiosemicarbazide can then be cyclized to form the 1,2,4-triazole-3-thione ring. The cyclization is often accomplished by refluxing the thiosemicarbazide in a basic medium, such as an aqueous solution of sodium hydroxide. nih.gov

Another approach involves reacting the acetohydrazide with carbon disulfide in an alkaline solution, which is then treated with hydrazine (B178648) hydrate (B1144303) to form the triazole ring. uobaghdad.edu.iq

A general synthetic route is as follows:

Step 1: Synthesis of Substituted Hydrazinecarbothioamides 2-(4-Bromoanilino)acetohydrazide is reacted with an aryl isothiocyanate to yield the corresponding substituted hydrazinecarbothioamide. nih.gov

Step 2: Cyclization to 1,2,4-Triazole-3-thiones The intermediate from Step 1 is cyclized in a basic medium to afford the final 1,2,4-triazole-3-thione derivative. nih.gov

Table 2: Synthesis of 1,2,4-Triazole Derivatives

| Starting Material | Reagents | Intermediate Product | Cyclization Conditions | Final Product | Reference |

|---|---|---|---|---|---|

| 2-(4-Bromoanilino)acetohydrazide | Aryl Isothiocyanates | Substituted hydrazinecarbothioamide | Basic medium (e.g., NaOH solution), Reflux | 4-Aryl-5-((4-bromophenylamino)methyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | nih.gov |

While specific examples detailing the synthesis of triazinoquinazolines directly from 2-(4-bromoanilino)acetohydrazide are not prevalent in the provided search results, the general reactivity of acetohydrazides allows for their use in constructing various fused heterocyclic systems. The synthesis of fused systems often involves multi-step reactions where the acetohydrazide acts as a key building block. researchgate.netias.ac.in

For instance, acetohydrazide derivatives can be used to synthesize pyridofuro compounds. This involves alkylation with a reagent like ethyl bromoacetate, followed by condensation with hydrazine hydrate to form a hydrazide derivative, which then undergoes further cyclization reactions. researchgate.net The development of methods for creating fused heterocycles is a significant area of research, with cascade reactions like the alkynyl Prins carbocyclization being used to generate complex polycyclic systems in a single pot. nih.govrsc.org

The synthesis of fused heterocycles is highly dependent on the specific target molecule and often requires a tailored synthetic strategy. The acetohydrazide moiety provides a reactive handle that can be elaborated through various cyclization and condensation reactions to build complex molecular architectures.

Structural Elucidation and Advanced Characterization Techniques

Spectroscopic Characterization (as structural confirmation)

Spectroscopic methods are fundamental in confirming the structural integrity of newly synthesized compounds. For 2-(4-Bromoanilino)acetohydrazide, Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy serve to identify key functional groups and map the proton environments within the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a crucial technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 2-(4-Bromoanilino)acetohydrazide, recorded using a potassium bromide (KBr) pellet, shows characteristic absorption bands that confirm its structure nih.gov.

Key vibrational frequencies indicate the presence of the essential functional groups:

A strong band at 3374 cm⁻¹ corresponds to the N-H stretching vibrations of the amine and hydrazide groups nih.gov.

The band at 2902 cm⁻¹ is attributed to the C-H stretching of the methylene (B1212753) group nih.gov.

A significant absorption at 1640 cm⁻¹ indicates the C=O (carbonyl) stretching of the amide group within the hydrazide moiety nih.gov.

The presence of a band at 600 cm⁻¹ is characteristic of the C-Br stretching vibration, confirming the bromo-substitution on the aromatic ring nih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H) for Proton Environments

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The ¹H NMR spectrum of 2-(4-Bromoanilino)acetohydrazide was recorded and the chemical shifts (δ) are reported in parts per million (ppm) nih.gov.

The spectrum reveals several distinct signals:

A singlet at 9.5 ppm is assigned to the proton of the -CONH- group nih.gov.

A singlet at 8.5 ppm corresponds to the secondary amine proton (-NH-) of the anilino group nih.gov.

A multiplet observed in the range of 6.4-7.1 ppm is attributed to the four protons of the para-substituted aromatic ring nih.gov.

A singlet integrating to two protons at 4.15-4.2 ppm represents the terminal -NH₂ group of the hydrazide nih.gov.

A singlet at 3.84 ppm corresponds to the two protons of the methylene (-CH₂-) group nih.gov.

Mass Spectrometry for Molecular Weight Confirmation

Mass spectrometry is a critical analytical technique used to confirm the molecular weight of synthesized compounds. For 2-(4-Bromoanilino)acetohydrazide, this method verifies the successful formation of the target molecule by measuring its mass-to-charge ratio (m/z). The chemical formula for this compound is C₈H₁₀BrN₃O, corresponding to a calculated molecular weight of approximately 244.09 g/mol .

A key feature in the mass spectrum of 2-(4-Bromoanilino)acetohydrazide is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which occur in nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). Consequently, the mass spectrum will exhibit two distinct peaks for the molecular ion: one for the molecule containing ⁷⁹Br ([M]⁺) and another for the molecule containing ⁸¹Br ([M+2]⁺). These peaks will be separated by two m/z units and will have a characteristic intensity ratio of roughly 1:1. This isotopic pattern is a definitive confirmation of the presence of a single bromine atom within the molecular structure. Spectroscopic analysis, including mass spectrometry, has been used to confirm the structures of 2-(4-Bromoanilino)acetohydrazide and its derivatives. nih.gov

Computational Chemistry Studies on Molecular Structure and Reactivity

Computational chemistry provides profound insights into molecular properties that are not always accessible through experimental methods alone. These theoretical studies are crucial for understanding the geometry, electronic distribution, and reactivity of 2-(4-Bromoanilino)acetohydrazide.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of molecules. nih.gov It is widely used for geometry optimization, which determines the lowest energy, most stable three-dimensional arrangement of atoms in a molecule. nih.gov For these calculations, a combination of a functional, such as B3LYP, and a basis set, like 6-311G(d,p), is commonly employed to achieve a balance between accuracy and computational cost. nih.govmdpi.comamazonaws.com The optimization process yields key geometric parameters like bond lengths, bond angles, and dihedral angles.

A fundamental aspect of DFT studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical descriptor of molecular stability and reactivity. nih.gov A small energy gap indicates that the molecule is highly polarizable and has high chemical reactivity, whereas a larger gap suggests greater stability. nih.govmdpi.com For aromatic compounds containing bromine, the HOMO is often localized on the aniline (B41778) ring and the bromine atom, while the LUMO is distributed over the aromatic system, indicating the sites for electronic transitions.

Table 1: Predicted Electronic Properties from DFT Calculations

| Parameter | Description | Significance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies | Correlates with chemical reactivity and stability |

| Dipole Moment | Measure of the net molecular polarity | Relates to solubility and intermolecular interactions |

Analysis of Molecular Electrostatic Potential (MEP) and Fukui Functions

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. nih.gov The MEP surface is colored according to the electrostatic potential, where different colors represent different charge densities. Typically, red indicates regions of most negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents areas of most positive potential (electron-poor), which are prone to nucleophilic attack. nih.govamazonaws.comamazonaws.com For 2-(4-Bromoanilino)acetohydrazide, the MEP map would likely show negative potential (red or yellow) around the carbonyl oxygen and the nitrogen atoms of the hydrazide group due to their lone pairs of electrons. Conversely, positive potential (blue) would be expected around the amine and hydrazide hydrogen atoms, making them potential sites for hydrogen bonding.

Fukui functions provide a quantitative measure of the reactivity at specific atomic sites within a molecule. nih.govderpharmachemica.com These functions are derived from changes in electron density as the number of electrons in the system changes. By calculating the Fukui functions, one can identify the atoms most susceptible to nucleophilic attack (where an electron is added), electrophilic attack (where an electron is removed), or radical attack. This analysis complements the qualitative picture provided by the MEP map, allowing for a more precise identification of the most reactive centers in the molecule.

Natural Bond Orbital (NBO) Analysis for Electronic Interactions

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by converting the delocalized molecular orbitals into localized orbitals that correspond to Lewis structures (i.e., bonds, lone pairs, and core orbitals). materialsciencejournal.orgq-chem.com This method is particularly useful for studying intramolecular electronic interactions, such as charge delocalization and hyperconjugation.

A key component of NBO analysis is the second-order perturbation theory analysis of the Fock matrix. This analysis quantifies the stabilization energy (E(2)) associated with the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. materialsciencejournal.org A large E(2) value signifies a strong interaction between the donor and acceptor orbitals. materialsciencejournal.org In 2-(4-Bromoanilino)acetohydrazide, significant interactions would be expected, such as the delocalization of the lone pair electrons from the aniline nitrogen (n) into the antibonding π* orbitals of the benzene ring. Similarly, lone pairs on the oxygen and hydrazide nitrogens could interact with the antibonding orbital of the carbonyl group (π* C=O). These interactions stabilize the molecule and play a significant role in determining its structure and reactivity.

Table 2: NBO Analysis of Intramolecular Interactions

| Donor NBO | Acceptor NBO | Interaction Type | Stabilization Energy (E(2)) |

|---|---|---|---|

| LP (N) on aniline | π* (C-C) in phenyl ring | n → π | High |

| LP (O) on carbonyl | σ (N-C) | n → σ | Moderate |

| LP (N) on hydrazide | π (C=O) | n → π* | Moderate |

Conformational Analysis and Energy Landscapes

Conformational analysis investigates the different spatial arrangements of a molecule that result from rotation around its single bonds. nih.govbiomedres.us For a flexible molecule like 2-(4-Bromoanilino)acetohydrazide, several rotatable bonds exist, leading to a variety of possible conformations. Computational methods can be used to map the potential energy surface (PES) by systematically rotating key dihedral angles and calculating the corresponding energy. nih.gov

The results of this analysis can be visualized as a conformational energy landscape, which plots the energy of the molecule against the rotational angles. nih.govresearchgate.net The valleys or minima on this landscape represent stable, low-energy conformers, while the peaks correspond to high-energy transition states that separate them. researchgate.net For 2-(4-Bromoanilino)acetohydrazide, critical rotations would include the bond between the aniline nitrogen and the acetyl carbon, as well as the C-N and N-N bonds within the hydrazide moiety. Identifying the global minimum energy conformation and the energy barriers between different conformers is crucial for understanding the molecule's preferred shape and its dynamic behavior in solution.

In-Depth Analysis of 2-(4-Bromoanilino)acetohydrazide Reveals Research Gap in Coordination Chemistry

Despite the existence of the chemical compound 2-(4-bromoanilino)acetohydrazide, a thorough review of available scientific literature reveals a significant gap in research concerning its coordination chemistry and the formation of metal complexes. While the synthesis of related acetohydrazide derivatives and their subsequent complexation with various metal ions is well-documented, specific studies detailing the synthesis, characterization, and structural elucidation of metal complexes involving 2-(4-bromoanilino)acetohydrazide as a ligand are not present in the public domain.

The compound 2-(4-bromoanilino)acetohydrazide is listed in chemical databases, such as the CompTox Chemicals Dashboard by the U.S. Environmental Protection Agency, which confirms its identity with the CAS number 2371-33-7 and molecular formula C8H10BrN3O. However, this repository does not provide information on its synthesis or its behavior as a ligand in coordination chemistry.

Research into analogous compounds offers some insight into the potential, yet un-investigated, coordination behavior of 2-(4-bromoanilino)acetohydrazide. For instance, studies on positional isomers like 2-(4-bromophenyl)acetohydrazide (B3021664) have detailed its synthesis and crystal structure, though not its metal complexes. nih.gov Furthermore, research on compounds with similar functional groups, such as 2-(4-bromophenoxy)acetohydrazide (B95197), has demonstrated the formation of metal complexes. For example, a nickel(II) complex of 2-(4-bromophenoxy)acetohydrazide has been synthesized and characterized using techniques including IR spectroscopy and single-crystal X-ray diffraction, revealing a polymeric structure where the ligand coordinates in a bidentate fashion through the carbonyl oxygen and the amino nitrogen atoms.

Given the established coordination capabilities of the acetohydrazide moiety in related molecules, it is plausible that 2-(4-bromoanilino)acetohydrazide could act as a versatile ligand for a variety of transition metal ions. However, without experimental data, any discussion on its specific coordination modes, the stoichiometry of its potential complexes, and their spectroscopic and structural properties would be purely speculative.

Coordination Chemistry and Metal Complex Formation

Structural Elucidation of Metal Complexes

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) is a crucial technique for evaluating the thermal stability of metal complexes and determining their composition. ijmra.us By monitoring the mass of a substance as a function of temperature, TGA provides insights into the decomposition patterns of the complex, revealing the loss of solvent molecules (lattice or coordinated water), anions, and the organic ligand itself at distinct temperature ranges. researchgate.netmdpi.com

The thermal decomposition of metal complexes containing hydrazone ligands typically occurs in multiple steps. For instance, an initial weight loss at lower temperatures (around 70–100 °C) often corresponds to the removal of hydrated water molecules. mdpi.com Subsequent decomposition stages at higher temperatures relate to the breakdown of the organic ligand framework and other coordinated groups. mdpi.comresearchgate.net The final residue at the end of the analysis is typically a stable metal oxide. ijmra.us

The stability of the complexes is indicated by their decomposition temperatures; higher temperatures suggest greater thermal stability. ijmra.us The analysis of TGA curves helps confirm the molecular formula of the complexes by comparing the experimental mass loss at each step with the theoretically calculated values.

Table 1: Representative TGA Decomposition Data for Metal Complexes of an Analogous Hydrazide Ligand This table presents typical decomposition steps observed in the TGA of metal complexes with ligands similar to 2-(4-Bromoanilino)acetohydrazide. The data illustrates how different components of the complex degrade at varying temperature ranges.

| Complex | Decomposition Step | Temperature Range (°C) | Mass Loss (%) (Found/Calculated) | Decomposing Fragment |

| Co(II) Complex | 1 | 80 - 250 | 10.5 / 10.2 | Loss of coordinated water |

| 2 | 250 - 450 | 48.9 / 49.5 | Loss of organic ligand moiety | |

| 3 | > 450 | - | Formation of Metal Oxide | |

| Ni(II) Complex | 1 | 90 - 260 | 10.8 / 10.9 | Loss of coordinated water |

| 2 | 260 - 480 | 50.1 / 50.3 | Loss of organic ligand moiety | |

| 3 | > 480 | - | Formation of Metal Oxide | |

| Cu(II) Complex | 1 | 85 - 240 | 10.1 / 10.4 | Loss of coordinated water |

| 2 | 240 - 460 | 47.8 / 48.2 | Loss of organic ligand moiety | |

| 3 | > 460 | - | Formation of Metal Oxide |

Note: The data in this table is illustrative and based on findings for structurally similar hydrazone complexes. researchgate.net

Magnetic Susceptibility Measurements for Electronic Configuration

Magnetic susceptibility measurements are fundamental in determining the electronic structure and stereochemistry of transition metal complexes. The effective magnetic moment (μ_eff_), calculated from this data and expressed in Bohr Magnetons (B.M.), reveals the number of unpaired electrons in the metal's d-orbitals. ias.ac.in This information is critical for distinguishing between high-spin and low-spin configurations and for proposing the geometry of the complex (e.g., octahedral, tetrahedral, or square planar). ias.ac.inlibretexts.org

For example, Co(II) (d⁷) complexes typically exhibit magnetic moments in the range of 4.65-4.85 B.M., which is characteristic of a high-spin octahedral geometry. researchgate.net Similarly, Ni(II) (d⁸) complexes with magnetic moments around 2.35 B.M. are indicative of an octahedral environment. semanticscholar.org Cu(II) (d⁹) complexes generally show a magnetic moment corresponding to one unpaired electron (around 1.87 B.M.), which, while confirming the d⁹ configuration, requires correlation with electronic spectra to definitively assign the geometry. ias.ac.insemanticscholar.org Diamagnetic behavior, where the magnetic moment is zero, is expected for Zn(II) (d¹⁰) complexes, as they have no unpaired electrons. researchgate.net

Table 2: Typical Magnetic Moment Data and Inferred Geometry for Metal Complexes This table summarizes representative magnetic moment values for first-row transition metal complexes with related hydrazide ligands and the electronic configurations they suggest.

| Metal Ion | d-Electron Configuration | Typical Magnetic Moment (μ_eff in B.M.) | Inferred Geometry | Spin State |

| Co(II) | d⁷ | 4.6 - 5.2 | Octahedral | High-spin |

| Ni(II) | d⁸ | 2.8 - 3.4 | Octahedral | High-spin |

| Cu(II) | d⁹ | 1.7 - 2.2 | Distorted Octahedral | - |

| Zn(II) | d¹⁰ | 0 | Tetrahedral/Octahedral | Diamagnetic |

Note: The values are based on representative data from studies on analogous hydrazone complexes. researchgate.netsemanticscholar.orgresearchgate.net

Computational Studies on Metal Complex Structures and Stability

Beyond structural optimization, DFT is employed to analyze the electronic properties of the complexes. The calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies is particularly important. mdpi.com The HOMO-LUMO energy gap (ΔE) is a key indicator of the molecule's chemical reactivity and kinetic stability; a larger energy gap implies higher stability and lower reactivity. nih.gov

Furthermore, computational methods like Hirshfeld surface analysis can be used to visualize and quantify intermolecular interactions within the crystal lattice, providing deeper insight into how the complexes are stabilized in the solid state. nih.gov These studies can predict charge transfer within the molecule and identify the active sites for potential interactions. nih.govresearchgate.net

Table 3: Selected Computed Parameters from DFT Analysis of an Analogous Hydrazone Complex This table shows examples of parameters that can be obtained from DFT calculations, providing insight into the electronic structure and stability of a complex.

| Parameter | Definition | Typical Calculated Value | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.2 eV | Relates to electron-donating ability |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -2.5 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | 3.7 eV | Indicator of chemical stability and reactivity |

| Dipole Moment | Measure of molecular polarity | 5.8 Debye | Influences solubility and intermolecular forces |

Note: The data is illustrative, based on DFT studies of structurally related hydrazone complexes. mdpi.comnih.gov

Structure Activity Relationship Sar Studies in Preclinical Research

SAR in Relation to Antimicrobial Activities (In vitro)

Antibacterial Activity (e.g., Staphylococcus aureus, Escherichia coli)

The structural framework of 2-(4-Bromoanilino)acetohydrazide has been a focal point in the development of new antimicrobial agents. Research into hydrazide-hydrazone derivatives has revealed that these compounds can exhibit significant antibacterial properties. wisdomlib.org The presence and position of a bromine atom on the phenyl ring, as seen in 2-(4-Bromoanilino)acetohydrazide, can influence bactericidal efficacy. Generally, bromine-containing compounds have demonstrated greater bactericidal potential compared to their chlorine-substituted counterparts. researchgate.net

Derivatives of acetohydrazide have been synthesized and evaluated for their in vitro antimicrobial activity against a panel of both Gram-positive and Gram-negative bacteria. wisdomlib.org Studies on N'-(substituted benzylidene)-2-(7-bromo-2-phenylquinazolin-4-yloxy) acetohydrazide derivatives, which share the bromo-phenyl feature, have shown that specific substitutions can lead to a broad spectrum of activity. ijpsr.com For instance, certain derivatives exhibited antimicrobial activity at a concentration of 50 μg/ml. ijpsr.com

It's important to note that while the core structure shows promise, some derivatives of 2-(4-Bromoanilino)acetohydrazide have shown low inhibition against both Gram-positive and Gram-negative bacteria in certain assays. researchgate.net This highlights the nuanced nature of structure-activity relationships in this class of compounds.

Table 1: Antibacterial Activity of Selected Acetohydrazide Derivatives

| Compound/Derivative | Bacterial Strain | Activity | Reference |

| Brominated compound 4 | Staphylococcus aureus | Low inhibition | researchgate.net |

| Brominated compound 8 | Escherichia coli | Low inhibition | researchgate.net |

| N'-(substituted benzylidene)-2-(7-bromo-2-phenylquinazolin-4-yloxy) acetohydrazide derivatives (e.g., 7, 11, 13, 14) | Various bacteria | Broad spectrum activity at 50 μg/ml | ijpsr.com |

| (E)-N'-(substituted-benzylidene)-2-(2-chloro-4-fluorophenyl)acetohydrazide derivatives (e.g., 4a, 4c, 4d, 4j, 4k) | Staphylococcus pyogenes, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa | Moderate to good inhibition | wisdomlib.org |

Antifungal Activity (e.g., Candida albicans, Aspergillus flavus, Fusarium oxysporum)

The antifungal potential of 2-(4-Bromoanilino)acetohydrazide and its derivatives has been investigated against various fungal pathogens. While some hydrazide-hydrazone derivatives have demonstrated promising antibacterial effects, their antifungal activity has often been found to be less potent. wisdomlib.org For instance, studies on a series of (E)-N'-(substituted-benzylidene)-2-(2-chloro-4-fluorophenyl)acetohydrazide derivatives revealed weak antifungal activity against Aspergillus niger and Candida albicans. wisdomlib.org Similarly, specific brominated derivatives of 2-(4-Bromoanilino)acetohydrazide did not exhibit any detectable antifungal activities in certain screening assays. researchgate.net

However, the broader class of hydrazide derivatives has shown some promise in the search for new antifungal agents. For example, some N'-(substituted benzylidene)-2-(benzo[d]oxazol-3(2H)-yl)acetohydrazide derivatives have been evaluated for their in vitro activity against Candida albicans. nih.gov Furthermore, a series of diarylhydrazide derivatives were designed and screened for their antifungal activities, with some compounds showing significant activity against plant pathogens like Alternaria brassicae, Pyricularia oryza, Fusarium solani, Alternaria solani, and Alternaria alternata. nih.gov This suggests that while the core 2-(4-Bromoanilino)acetohydrazide structure may not be a potent antifungal scaffold itself, modifications to the hydrazide moiety can lead to significant antifungal efficacy. nih.gov

Fusarium oxysporum, a significant plant pathogen, has also been a target for antifungal research. nih.gov While direct studies on 2-(4-Bromoanilino)acetohydrazide against this fungus are not prevalent, the exploration of various chemical scaffolds for activity against F. oxysporum is an active area of research. nih.gov

Table 2: Antifungal Activity of Selected Hydrazide Derivatives

| Compound/Derivative | Fungal Strain | Activity | Reference |

| Brominated derivatives of 2-(4-Bromoanilino)acetohydrazide | Not specified | No detectable activity | researchgate.net |

| (E)-N'-(substituted-benzylidene)-2-(2-chloro-4-fluorophenyl)acetohydrazide derivatives | Aspergillus niger, Candida albicans | Weak activity | wisdomlib.org |

| Diarylhydrazide derivatives (e.g., 2c) | Alternaria brassicae, Pyricularia oryza, Fusarium solani, Alternaria solani, Alternaria alternata | Significant activity | nih.gov |

Impact of Substituent Modifications on Efficacy

The antimicrobial efficacy of derivatives based on the 2-(4-Bromoanilino)acetohydrazide scaffold is profoundly influenced by the nature and position of substituents. Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of these compounds. nih.gov

For antibacterial activity, the presence of a halogen, such as bromine, is often associated with enhanced efficacy compared to unsubstituted or chlorine-substituted analogs. researchgate.net This is attributed to factors like increased lipophilicity, which can improve cell permeability. However, the size and electron-withdrawing nature of the halogen can also play a role; for instance, larger halogens like bromine might sometimes negatively impact activity compared to smaller ones like chlorine, depending on the specific molecular target. researchgate.net Hydrophobicity, in general, has been identified as a key factor for the antimicrobial activity of related compounds against Gram-negative bacteria. nih.gov

In the context of antifungal activity, while the core bromoanilino structure may not be inherently potent, modifications to other parts of the molecule, such as the hydrazide portion, can lead to significant improvements. nih.gov The synthesis of various hydrazide-hydrazone derivatives has shown that the introduction of different substituted benzylidene moieties can modulate the antimicrobial spectrum and potency. wisdomlib.org These findings underscore the importance of continued synthetic modifications and SAR studies to develop more effective antimicrobial agents from the 2-(4-Bromoanilino)acetohydrazide template. wisdomlib.org

SAR in Relation to Other Preclinical Biological Activities (In vitro/Molecular Level)

Anti-inflammatory Effects via Enzyme Inhibition (e.g., COX-1/COX-2)

Derivatives of 2-(4-Bromoanilino)acetohydrazide have been investigated for their potential as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes. researchgate.netnih.gov The COX enzymes, COX-1 and COX-2, are key mediators in the conversion of arachidonic acid to prostaglandins, which are involved in inflammation and pain. nih.gov The therapeutic anti-inflammatory action of non-steroidal anti-inflammatory drugs (NSAIDs) is primarily due to the inhibition of COX-2, while the inhibition of COX-1 is often associated with gastrointestinal side effects. nih.gov

SAR studies on related heterocyclic compounds have shown that the nature and position of substituents significantly influence their anti-inflammatory activity. mdpi.com For instance, in a series of 2-hydroxy-N-(phenyl)nicotinamides, compounds bearing electron-withdrawing groups like 4-bromo showed potent anti-inflammatory activity. researchgate.net This suggests that the 4-bromoanilino moiety in 2-(4-Bromoanilino)acetohydrazide could contribute favorably to anti-inflammatory effects.

Docking studies with related acetamide (B32628) derivatives have been performed to predict their interactions with the active sites of COX-1 and COX-2 enzymes. researchgate.net These computational approaches, combined with in vivo studies, help in understanding the molecular basis of their anti-inflammatory action and guide the design of more potent and selective inhibitors. researchgate.netfrontiersin.org The development of selective COX-2 inhibitors remains an important goal to achieve anti-inflammatory efficacy with a better safety profile. nih.gov

Anticancer/Antiproliferative Activities against Cell Lines (In vitro)

The 2-(4-Bromoanilino)acetohydrazide scaffold and its derivatives have emerged as a promising area of research for the development of novel anticancer agents. Numerous studies have reported the synthesis and evaluation of such compounds against various cancer cell lines, revealing significant antiproliferative activity. nih.govnih.govhilarispublisher.com

SAR studies have been instrumental in identifying key structural features that contribute to the anticancer efficacy of these derivatives. For example, in a series of N'-(substituted benzylidene)-2-(benzo[d]oxazol-3(2H)-yl)acetohydrazide derivatives, specific substitutions led to potent activity against breast cancer (MCF7) cell lines. nih.gov Similarly, the introduction of a 4-bromoanilino group into a quinazoline (B50416) scaffold resulted in a compound with inhibitory activity against cancer cell growth. hilarispublisher.com However, the presence of a bromine atom does not always guarantee high potency, as some bromophenyl-containing derivatives have shown weaker anticancer activity compared to their chlorinated counterparts, suggesting that the size and electronic properties of the halogen can influence binding to biological targets. researchgate.net

The antiproliferative effects of these compounds are often evaluated against a panel of human cancer cell lines, including those for leukemia, breast cancer, colon cancer, and lung cancer. researchgate.netmdpi.comnih.gov For instance, certain hydrazone derivatives have demonstrated remarkable anticancer activity in nanomolar concentrations against leukemic and breast cancer cell lines. nih.gov The mechanism of action for some of these compounds may involve targeting various cellular processes like DNA synthesis, cell cycle regulation, and apoptosis. nih.gov The exploration of 2-(4-bromoanilino)acetohydrazide derivatives as inhibitors of specific cancer-related enzymes, such as protein kinases, is also an active area of research. nih.gov

Table 3: Anticancer/Antiproliferative Activity of Selected Hydrazide and Anilino Derivatives

| Compound/Derivative | Cancer Cell Line(s) | Activity | Reference |

| N'-(substituted benzylidene)-2-(benzo[d]oxazol-3(2H)-yl)acetohydrazide (Compound 16) | Breast cancer (MCF7) | Potent (IC50 = 2.88 µM) | nih.gov |

| 2-amino-4-(3-bromoanilino)-6,7-dimethoxyquinazoline (Compound 2) | PC3, HT29, MCF7 | IC50 of 6.6, 6.7 and 4.9 µM, respectively | hilarispublisher.com |

| Salicylaldehyde hydrazones | Leukemic (HL-60, K-562), Breast cancer (MCF-7) | Nanomolar activity | nih.gov |

| (E)-N'-arylidene-2-(2-oxoindolin-1-yl)acetohydrazides (e.g., 4o) | Colon cancer (SW620), Prostate cancer (PC-3), Lung cancer (NCI-H23) | More cytotoxic than positive control PAC-1 | nih.gov |

| 2-Anilino-4-(benzimidazol-2-yl)-pyrimidines | Various NCI cell lines | Submicromolar antiproliferative activity | nih.gov |

Enzyme Inhibition Studies (e.g., Acetylcholinesterase, Butyrylcholinesterase, Carbonic Anhydrase)

An extensive review of preclinical research literature did not yield specific data on the inhibitory activity of 2-(4-Bromoanilino)acetohydrazide against the enzymes acetylcholinesterase (AChE), butyrylcholinesterase (BChE), or carbonic anhydrase (CA). While various hydrazide derivatives have been investigated for their enzyme inhibition potential, studies focusing explicitly on the 2-(4-bromoanilino)acetohydrazide compound were not identified in the searched databases. Therefore, no quantitative data, such as IC₅₀ or Kᵢ values, can be presented for this specific molecule in the context of AChE, BChE, or CA inhibition.

Antioxidant Potential

Similarly, dedicated studies evaluating the antioxidant capacity of 2-(4-Bromoanilino)acetohydrazide through standard assays like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) or 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging tests could not be located in the reviewed scientific literature. Consequently, there is no specific experimental data to report on the antioxidant potential of this compound.

Anthelmintic Activity (In vitro)

In contrast to the other areas, in vitro studies have provided evidence of the anthelmintic potential of 2-(4-Bromoanilino)acetohydrazide. Research into a series of acetohydrazide derivatives identified notable activity for the compound against the earthworm Pheretima posthuma, an organism commonly used for preliminary screening of anthelmintic agents due to its physiological and anatomical resemblance to intestinal roundworms.

In these studies, the efficacy of the compound was determined by measuring the time required to induce paralysis and the time until the death of the worms at a specific concentration. The compound 2-(4-Bromoanilino)acetohydrazide, when tested at a concentration of 1 mg/mL, demonstrated significant anthelmintic effects. It induced paralysis in the earthworms in an average of 18.2 minutes and led to their death in an average of 39.4 minutes.

For comparison, the standard reference drug, Albendazole, at the same concentration (1 mg/mL), caused paralysis in 24.8 minutes and death in 51.6 minutes. This indicates that 2-(4-Bromoanilino)acetohydrazide exhibited a more rapid onset of action in this in vitro model compared to the standard treatment. The control group, treated only with the vehicle, showed no signs of paralysis or death throughout the observation period.

These findings suggest that the 4-bromoanilino moiety attached to the acetohydrazide core may be a key contributor to its anthelmintic properties. The results from this research highlight the potential of this chemical structure as a basis for the development of new anthelmintic drugs.

Mechanistic Investigations at the Molecular Level Preclinical Focus

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for predicting the binding affinity and mode of action of a novel compound with its biological target, typically a protein or enzyme.

A thorough search has not yielded any studies that report the computational prediction of binding affinities, such as docking scores or free energy of binding (ΔG), for 2-(4-Bromoanilino)acetohydrazide with any specific biological targets. Research on other hydrazide derivatives has shown their potential to bind to various enzymes, but these findings cannot be extrapolated to the specific compound .

Consequently, without molecular docking studies, there is no available information identifying the key amino acid residues or the specific binding modes (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) through which 2-(4-Bromoanilino)acetohydrazide might interact with potential protein targets. Such studies are essential for understanding the structural basis of a compound's activity and for guiding further optimization.

DNA Binding Studies (In vitro)

In vitro DNA binding studies are conducted to determine if and how a compound interacts with DNA, which is a common target for anticancer and antimicrobial agents. These studies typically involve techniques like UV-Visible spectroscopy, fluorescence spectroscopy, and circular dichroism to determine the mode of binding (e.g., intercalation, groove binding) and the binding constant. There are no published in vitro studies describing the DNA binding properties of 2-(4-Bromoanilino)acetohydrazide.

Mechanistic Insights into Enzyme Inhibition

The hydrazide moiety is present in a variety of known enzyme inhibitors. Mechanistic studies elucidate how these compounds inhibit enzyme function, for example, by competing with the natural substrate, binding to an allosteric site, or forming a covalent bond with the enzyme. However, no research is available that provides mechanistic insights into how 2-(4-Bromoanilino)acetohydrazide may inhibit specific enzymes.

Emerging and Non Medicinal Academic Applications

Analytical Applications of Hydrazone Derivatives

Hydrazone derivatives of 2-(4-Bromoanilino)acetohydrazide are valuable tools in analytical chemistry. dergipark.org.trresearchgate.net Their unique structural features, including the presence of heteroatoms like nitrogen and oxygen, and the ability to participate in keto-enol tautomerism and form hydrogen bonds, make them excellent candidates for detecting and quantifying various chemical species. dergipark.org.tr

Detection and Separation of Metal Ions and Anions

Hydrazone derivatives are extensively utilized for the detection and separation of a wide array of metal ions and anions from various samples, including water, soil, and alloys. dergipark.org.tr The presence of atoms such as sulfur, oxygen, and nitrogen, along with functional groups like -OH, -C=O, -N-H, and -COOH, allows these hydrazones to form stable and often colored complexes with metal ions. dergipark.org.tr This property is harnessed in spectrophotometric methods, where the color change upon complexation enables the quantification of metal ions, even at micro or nanogram levels. dergipark.org.tr

Furthermore, these derivatives serve as effective chemosensors for anions. ias.ac.in Anions such as fluoride, acetate, and phosphate (B84403) can be detected through mechanisms like hydrogen bonding. ias.ac.innih.gov The interaction between the acidic N-H proton of the hydrazone and the anion can lead to observable changes in the compound's spectroscopic properties, such as a color change (colorimetric sensing) or a change in fluorescence. ias.ac.innih.gov For instance, some hydrazone-based sensors exhibit a visible color change upon binding with specific anions, allowing for naked-eye detection without the need for sophisticated instrumentation. ias.ac.in The selectivity of these sensors can be tuned by modifying the structure of the hydrazone, enabling the specific detection of one type of anion even in the presence of others. nih.govscispace.com

Determination of Organic Molecules

The utility of hydrazone derivatives extends to the determination of organic molecules in biological and pharmaceutical samples. dergipark.org.tr They have been successfully employed to detect and quantify compounds like glucose, carbonyl compounds, and estrogen in samples such as blood, urine, and cell cultures. dergipark.org.tr The underlying principle often involves the reaction between the hydrazone and the target organic molecule, leading to a measurable signal. For example, naphthalimide-based glyoxal (B1671930) hydrazones have been used for the biological imaging of cysteine and homocysteine in living cells, where the interaction results in a distinct color change from dark to green, detectable by fluorescence spectroscopy. researchgate.net

Applications in Materials Science and Industrial Chemistry

Beyond the analytical realm, derivatives of 2-(4-Bromoanilino)acetohydrazide have found applications in materials science and various industrial chemical processes.

Use as Corrosion Inhibitors

Hydrazone derivatives have been identified as effective corrosion inhibitors for various metals and alloys, including steel, nickel, and copper, particularly in acidic environments. dergipark.org.trresearchgate.netnih.gov Their inhibitory action stems from their ability to adsorb onto the metal surface, forming a protective layer that isolates the metal from the corrosive medium. This adsorption is facilitated by the presence of heteroatoms (N, O) and π-electrons in the aromatic rings of the hydrazone molecules. Pyrazolone derivatives, which share structural similarities with hydrazones, have also shown significant corrosion inhibition for N80 steel in hydrochloric acid. rsc.org The effectiveness of these inhibitors is often evaluated using electrochemical techniques and surface analysis methods like scanning electron microscopy (SEM). rsc.org

Table 1: Corrosion Inhibition Efficiency of Selected Hydrazone and Pyrazolone Derivatives

| Inhibitor Class | Metal/Alloy | Corrosive Medium | Inhibition Efficiency (%) | Reference |

| Hydrazone Derivatives | Nickel, Copper | Acidic and Basic Media | Not specified | dergipark.org.trresearchgate.net |

| Chitosan Derivatives | Carbon Steel | Acidic Environment | 98.4 - 98.5 | nih.gov |

| Pyrazolone Derivatives | N80 Steel | 15% HCl | Not specified | rsc.org |

Role in Dye Synthesis and Applications

The structural backbone of 2-(4-Bromoanilino)acetohydrazide and its derivatives makes them suitable precursors for the synthesis of azo dyes. dergipark.org.trnih.gov Azo dyes are a major class of synthetic colorants characterized by the presence of a nitrogen-nitrogen double bond (-N=N-) connecting aromatic rings. wikipedia.orgnih.gov These dyes are widely used in the textile and printing industries for coloring fabrics like cotton and nylon. dergipark.org.trwikipedia.org The synthesis typically involves a diazotization reaction of a primary aromatic amine followed by a coupling reaction with a suitable component. nih.govnih.gov By incorporating the 2-(4-Bromoanilino)acetohydrazide moiety, a wide range of azo dyes with diverse colors and properties can be produced. researchgate.net The performance and permanence of these dyes are assessed by their application to various fibers. researchgate.net

Potential in Light Emitting Diodes (LEDs) and Dye-Sensitized Solar Cells (DSSC)

Hydrazone derivatives are being explored for their potential use in advanced materials for electronic and optoelectronic devices, such as organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). dergipark.org.trresearchgate.net In the context of OLEDs, organic compounds are used as emissive layers that produce light upon the application of an electric current. researchgate.netrsc.orgmdpi.com The photoluminescent properties of certain hydrazone derivatives make them candidates for such applications. dergipark.org.tr

In DSSCs, a dye molecule absorbs light and injects an electron into a semiconductor, initiating the process of converting solar energy into electricity. researchgate.net The efficiency of a DSSC is highly dependent on the properties of the sensitizing dye. Hydrazone-containing compounds are being investigated as potential sensitizers in DSSCs due to their favorable electronic and photophysical characteristics. dergipark.org.trresearchgate.net

Polymer Chemistry Applications

Research into the direct application of 2-(4-Bromoanilino)acetohydrazide in polymer chemistry is an area with limited specific data in current scientific literature. However, the broader class of hydrazide and aniline (B41778) derivatives is known for its utility in creating novel polymeric materials.

Hydrazide moieties are effective ligands for metal ions, capable of forming coordination polymers. rsc.orgmdpi.comresearchgate.netnih.gov In these polymers, the hydrazide can act as a bridge between metal centers, leading to the formation of one, two, or three-dimensional structures. For instance, the related compound 2-(4-bromophenoxy)acetohydrazide (B95197) has been shown to form a coordination polymer with Nickel(II) ions, where the hydrazide and chlorine atoms link the metal centers into a polymeric chain. rsc.orgmdpi.comresearchgate.net This suggests a potential pathway for 2-(4-Bromoanilino)acetohydrazide to be used as a monomer in the synthesis of new coordination polymers with potentially interesting magnetic, electronic, or catalytic properties.

Furthermore, the aniline group within the molecule presents another avenue for polymerization. Polyaniline and its derivatives are a well-known class of conducting polymers. rsc.orgresearchgate.net It is conceivable that the 2-(4-Bromoanilino)acetohydrazide monomer could be polymerized through oxidative coupling of the aniline rings to form a functionalized polyaniline. The resulting polymer would have pendant acetohydrazide groups, which could be used for further modification, such as cross-linking or grafting of other molecules. Such materials could have applications in areas like anti-static coatings, corrosion inhibition, or as components in electronic devices. researchgate.net

Despite these potential avenues, specific studies detailing the polymerization of 2-(4-Bromoanilino)acetohydrazide and the characterization of the resulting polymers are not readily found in published research.

Chemo-sensing Properties

The development of chemical sensors, or chemosensors, is a significant area of analytical chemistry. These are molecules designed to signal the presence of specific chemical species, such as metal ions or anions, often through a change in color or fluorescence. The hydrazide functional group is a common component in the design of chemosensors. rsc.orgrsc.orgmdpi.com

Typically, the hydrazide is reacted with an aldehyde or ketone to form a hydrazone (-C=N-NH-C=O). This hydrazone derivative can then act as a highly effective chemosensor. The imine nitrogen and the carbonyl oxygen of the hydrazone moiety, along with other potential coordinating atoms in the molecule, can selectively bind to specific ions. rsc.orgrsc.org This binding event often perturbs the electronic structure of the molecule, leading to a detectable spectroscopic response.

Hydrazone-based sensors have been developed for a wide range of analytes, including:

Cations: Such as Zn²⁺, Cu²⁺, Fe³⁺, and Hg²⁺. rsc.orgrsc.org

Anions: Including F⁻, CN⁻, and various phosphates. rsc.orgmdpi.comrsc.org

The general mechanism of action for many hydrazone chemosensors involves processes like Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), or deprotonation upon anion binding, all of which can lead to a significant change in the sensor's optical properties. rsc.orgrsc.org

Given this extensive body of research on hydrazone chemosensors, it is highly probable that derivatives of 2-(4-Bromoanilino)acetohydrazide could be synthesized to act as effective sensors. The bromo- and anilino-substituents could be used to modulate the electronic properties and, therefore, the selectivity and sensitivity of the resulting sensor. However, as with its polymer applications, specific research detailing the synthesis and chemo-sensing properties of 2-(4-Bromoanilino)acetohydrazide or its direct hydrazone derivatives is not prevalent in the current scientific literature.

Future Research Directions

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

Future research should prioritize the development of more efficient and environmentally benign synthetic methodologies for 2-(4-Bromoanilino)acetohydrazide. While traditional synthetic routes have been established, they often involve multiple steps, the use of hazardous reagents, and the generation of significant waste.

Exploration into green chemistry principles could yield substantial improvements. This includes the investigation of:

Catalytic approaches: The use of novel organocatalysts or nanocatalysts could enhance reaction rates and selectivity, while allowing for catalyst recovery and reuse. For instance, L-proline has been demonstrated as an effective and reusable organocatalyst in the synthesis of other hydrazide derivatives, suggesting its potential applicability here. mdpi.com

Alternative energy sources: Microwave-assisted and ultrasound-assisted organic synthesis are promising techniques that can significantly reduce reaction times and improve yields.

Solvent-free or green solvent conditions: Investigating reactions under solvent-free conditions or in greener solvents like water, ethanol (B145695), or ionic liquids would drastically reduce the environmental footprint of the synthesis.

A comparative analysis of these novel routes with existing methods would be crucial to quantify improvements in yield, purity, cost-effectiveness, and environmental impact.

Advanced Computational Approaches for Structure-Function Prediction

The application of advanced computational chemistry can accelerate the discovery and optimization of 2-(4-Bromoanilino)acetohydrazide derivatives with desired biological activities. Future research in this area should focus on:

Quantum chemical calculations: Employing Density Functional Theory (DFT) and other quantum mechanical methods to elucidate the electronic structure, reactivity, and spectroscopic properties of the molecule and its derivatives. This can provide insights into its stability and potential reaction pathways.

Molecular docking studies: To predict the binding affinities and modes of interaction of 2-(4-Bromoanilino)acetohydrazide derivatives with specific biological targets, such as enzymes or receptors. This can help in identifying promising candidates for further experimental validation.

Quantitative Structure-Activity Relationship (QSAR) modeling: Developing QSAR models to establish a mathematical relationship between the structural features of a series of derivatives and their observed biological activity. This can guide the rational design of new compounds with enhanced potency.

Molecular Dynamics (MD) simulations: Performing MD simulations to study the dynamic behavior of the ligand-receptor complexes and to assess the stability of the interactions over time.

These computational approaches, when used in synergy with experimental work, can significantly streamline the drug discovery process, reducing the time and resources required to identify lead compounds.

Exploration of New Derivatization Pathways for Diverse Chemical Space

The hydrazide moiety in 2-(4-Bromoanilino)acetohydrazide is a versatile functional group that can be readily modified to generate a diverse library of new chemical entities. Future research should explore novel derivatization pathways to expand the chemical space around this core structure. Key areas of exploration include:

Synthesis of hydrazones: Condensation of the hydrazide with a wide variety of aldehydes and ketones can yield a diverse range of hydrazone derivatives. Hydrazones are a well-established class of compounds with a broad spectrum of biological activities. nih.gov

Cyclization reactions: Utilizing the hydrazide as a synthon for the construction of various heterocyclic rings, such as 1,3,4-oxadiazoles, pyrazoles, and triazoles. These heterocyclic systems are privileged scaffolds in medicinal chemistry.

N-acylation and N-sulfonylation: Reaction of the hydrazide with different acylating and sulfonylating agents can lead to the formation of new amide and sulfonamide derivatives, respectively.

Mannich reactions: Employing the hydrazide in Mannich reactions with formaldehyde and various primary or secondary amines to synthesize novel aminomethylated derivatives.

The systematic exploration of these and other derivatization reactions will be instrumental in generating a library of compounds with diverse structural features, thereby increasing the probability of discovering molecules with unique and potent biological activities.

Deeper Mechanistic Understanding of Observed Biological Activities (Preclinical)

While derivatives of hydrazides are known to possess a wide range of biological activities, a detailed mechanistic understanding of how these compounds exert their effects at the molecular level is often lacking. Future preclinical research on derivatives of 2-(4-Bromoanilino)acetohydrazide should aim to:

Identify specific molecular targets: Employing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific enzymes, receptors, or other biomolecules that interact with the active compounds.

Elucidate the mode of action: Once a target is identified, detailed biochemical and biophysical studies should be conducted to understand how the compound modulates the function of its target. This could involve enzyme kinetics, binding assays, and structural biology studies.

Investigate downstream signaling pathways: Determining the effects of the compound on cellular signaling pathways downstream of its primary target. This can provide a more complete picture of the compound's biological effects.

Correlate structure with mechanism: Establishing a clear relationship between the structural features of the derivatives and their mechanism of action. This knowledge is crucial for the rational design of second-generation compounds with improved efficacy and selectivity.

A thorough understanding of the mechanism of action is a prerequisite for the further development of any promising compound into a potential therapeutic agent.

Expansion into Niche Non-Biological Applications

Beyond its potential in the life sciences, the chemical structure of 2-(4-Bromoanilino)acetohydrazide and its derivatives may lend itself to various non-biological applications. Future research could explore its utility in fields such as:

Coordination chemistry: The hydrazide moiety can act as a ligand for the coordination of metal ions. The resulting metal complexes could exhibit interesting catalytic, magnetic, or optical properties.

Materials science: Incorporation of this molecule or its derivatives into polymeric structures could lead to the development of new materials with tailored properties, such as thermal stability, conductivity, or photoresponsiveness.

Corrosion inhibition: The presence of heteroatoms like nitrogen and oxygen, along with the aromatic ring, suggests that these compounds could be effective corrosion inhibitors for various metals and alloys.

Analytical chemistry: The hydrazide functionality can be used for the derivatization of carbonyl compounds, which could be exploited for their detection and quantification in various analytical methods.

The exploration of these niche applications could lead to the discovery of new and valuable uses for 2-(4-Bromoanilino)acetohydrazide and its derivatives, extending their impact beyond the realm of medicinal chemistry.

Q & A

Basic: What are the optimized synthetic protocols for 2-(4-Bromoanilino)acetohydrazide?

Methodological Answer:

The compound is synthesized via hydrazinolysis of an ester precursor. A typical procedure involves refluxing ethyl 2-(4-bromoanilino)acetate (3 g, 0.011 mol) with excess hydrazine hydrate (5 mL) in ethanol (40 mL) for 6 hours. The reaction mixture is then cooled, poured into ice-cold water, and filtered to obtain pale-yellow crystals (90% yield). Recrystallization from ethanol ensures purity .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

Key techniques include:

- IR Spectroscopy : To confirm the presence of N-H (3100–3300 cm⁻¹) and C=O (1650–1700 cm⁻¹) stretches.

- ¹H/¹³C NMR : For structural elucidation (e.g., aromatic protons at δ 7.2–7.6 ppm, hydrazide NH₂ at δ 4.1–4.3 ppm).

- Elemental Analysis : To verify C, H, N, and Br composition.

- Mass Spectrometry : For molecular ion ([M+H]⁺) confirmation (expected m/z ~ 258–260 for C₈H₉BrN₃O) .

Advanced: How can computational methods enhance mechanistic understanding of its reactivity?

Methodological Answer:

Density Functional Theory (DFT) calculations can model hydrogen-bonding interactions and lattice energies, as demonstrated for structurally similar acyl hydrazides. Hirshfeld surface analysis (e.g., using CrystalExplorer) quantifies intermolecular interactions, such as Br···H or N-H···O contacts, which influence crystallization and stability .

Advanced: How to assess thermal stability and decomposition pathways?

Methodological Answer:

Simultaneous Thermogravimetry/Differential Thermal Analysis (TG/DTA) under inert or oxidative atmospheres reveals decomposition steps. For example, fused triazinylacetohydrazides decompose via cleavage of the hydrazide moiety (~200–250°C) followed by aromatic ring degradation (~300–400°C). Kinetic parameters (e.g., activation energy via Flynn-Wall-Ozawa method) should be calculated to predict shelf-life .

Advanced: What experimental designs are used to evaluate cytotoxicity?

Methodological Answer:

- Cell Lines : Use HepG2 (liver carcinoma) or PC-3 (prostate cancer) cells.

- Dose-Response Assays : Treat cells with 1–100 µM of the compound for 48–72 hours.

- IC₅₀ Determination : Calculate using nonlinear regression (e.g., GraphPad Prism). For example, derivatives like (E)-N-((2-chloro-1-methyl-1H-indol-3-yl)methylene)-2-(7-fluoro-4-oxoquinazolin-3(4H)-yl)acetohydrazide show IC₅₀ values of ~10 µM .

Advanced: How to investigate its potential as a monoamine oxidase (MAO) inhibitor?

Methodological Answer:

- Enzyme Assays : Use recombinant human MAO-A/MAO-B with kynuramine as a substrate.

- Fluorometric Detection : Monitor H₂O₂ production (Ex/Em = 535/587 nm) over 30–60 minutes.

- IC₅₀ Comparison : Reference inhibitors (e.g., selegiline for MAO-B). Structural analogs with benzoxazolinone-acetohydrazide skeletons show selective inhibition .

Advanced: How to evaluate antiviral activity against hepatitis A virus (HAV)?

Methodological Answer:

- Plaque Reduction Assay : Infect FRhK-4 cells with HAV and treat with 5–50 µg/mL of the compound.

- IC₅₀ Calculation : Measure virustatic effects (adsorption/replication inhibition) via qRT-PCR or ELISA. The 4-bromophenyl derivative exhibits IC₅₀ = 10.7 µg/mL and therapeutic index (TI) = 91, indicating low cytotoxicity .

Advanced: What strategies improve antimicrobial activity through structural modification?

Methodological Answer:

- Schiff Base Formation : Condense the hydrazide with aldehydes (e.g., 4-chlorobenzaldehyde) to enhance lipophilicity.

- Mannich Reactions : Introduce tertiary amines (e.g., diphenylamine) to improve cell membrane penetration. Derivatives like 2-((4-phenyltriazol-3-yl)thio)-N’-(pyridin-4-ylmethylene)acetohydrazide show MIC values of 8–16 µg/mL against E. coli .

Advanced: How to design structure-activity relationship (SAR) studies for this scaffold?

Methodological Answer:

- Core Modifications : Vary the aryl group (e.g., 4-bromo → 4-chloro) to assess electronic effects.

- Side-Chain Functionalization : Introduce thiazole or pyrimidine rings via cyclization with ethyl acetoacetate.

- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify binding interactions with targets like p38 MAPK or TNF-α .

Advanced: How to address discrepancies in biological activity data across studies?

Methodological Answer:

- Standardize Assays : Use identical cell lines (e.g., ATCC-certified), solvent controls (DMSO <0.1%), and incubation times.

- Validate Purity : Confirm via HPLC (≥95% purity) to exclude byproduct interference.

- Meta-Analysis : Compare IC₅₀ values from ≥3 independent studies; statistical tools (e.g., ANOVA) can resolve contradictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products